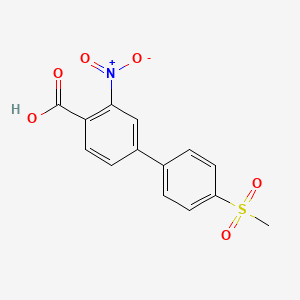
4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid (CEHBA) is an organic compound that is widely used in scientific research and lab experiments. It is a phenolic acid and is found in many natural products, including fruits, grains, and vegetables. CEHBA is a versatile compound that has many applications in research and lab experiments, including synthesis, mechanism of action, biochemical and physiological effects, and therapeutic applications.
科学的研究の応用
4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid, 95% is widely used in scientific research and lab experiments. It has been used in studies of the biochemical and physiological effects of various compounds and drugs, as well as in the synthesis of new compounds. It is also used in the synthesis of polymers and organic compounds, and in the development of new drugs and therapies. Additionally, 4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid, 95% has been used in studies of the mechanism of action of drugs and in the study of molecular interactions.
作用機序
4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid, 95% is an organic compound that is used in the synthesis of many compounds and drugs. The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid, 95% is not fully understood, but it is thought to act as an inhibitor of enzymes and other proteins. It is believed to interact with the active sites of enzymes, preventing them from performing their normal functions. Additionally, it is thought to interact with other molecules, such as hormones and neurotransmitters, and affect their activity.
Biochemical and Physiological Effects
4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid, 95% has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes and proteins, as well as affect the activity of hormones and neurotransmitters. Additionally, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have anticonvulsant and anti-cancer properties.
実験室実験の利点と制限
4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid, 95% has many advantages for laboratory experiments. It is a stable compound and is easily synthesized in a two-step process. Additionally, it is relatively inexpensive and is widely available. However, it does have some limitations. It is a relatively new compound and its mechanism of action is not fully understood. Additionally, it has not been extensively studied and its effects on humans are not well understood.
将来の方向性
There are many potential future directions for 4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid, 95% research. One possible direction is to further study its mechanism of action and its effects on enzymes, proteins, hormones, and neurotransmitters. Additionally, further research could be done on its anti-inflammatory and antioxidant properties, as well as its potential therapeutic applications. Additionally, research could be done on its potential use in the synthesis of new compounds and drugs. Finally, further research could be done on its potential effects on humans and its potential side effects.
合成法
4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-chloro-2-ethoxybenzaldehyde with hydroxylamine hydrochloride in aqueous acetic acid to form 4-chloro-2-ethoxybenzylhydroxylamine. This reaction is followed by the second step, in which the 4-chloro-2-ethoxybenzylhydroxylamine is reacted with acetic anhydride in the presence of pyridine to form 4-(2-Chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid, 95%.
特性
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-2-20-10-4-6-11(13(16)8-10)12-5-3-9(15(18)19)7-14(12)17/h3-8,17H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQCHHLCCGRIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691675 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262005-33-3 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














